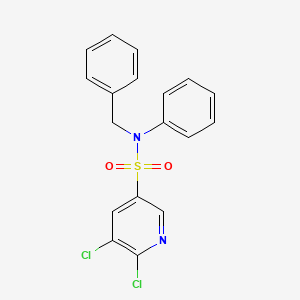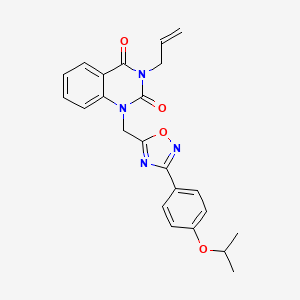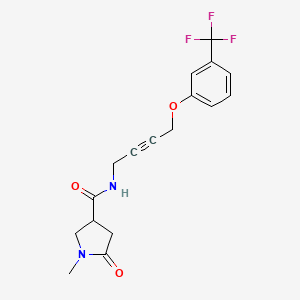
N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, also known as CMOXA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CMOXA belongs to a class of compounds known as oxalamides, which have been shown to have a variety of biological activities.
Applications De Recherche Scientifique
Novel Synthetic Methodologies and Molecular Structures
- A study on anion-directed organized assemblies of protonated pyrazole-based ionic salts, involving molecules with furan components and methoxyphenyl groups, demonstrated the architectural significance of such compounds in forming organized molecular assemblies, hinting at the potential of N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide in supramolecular chemistry (Zheng et al., 2013).
Bio-Reductive Activation for Drug Development
- Research involving 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system suggests compounds with furan moieties may serve in the development of pro-drugs that are selectively activated in hypoxic conditions of solid tumors, offering insights into cancer treatment strategies where this compound might find applicability (Berry et al., 1997).
Molecular Synthesis and Chemical Reactivity
- A novel synthesis of 3-aryl-1,2,4-triazoles presented a methodology for synthesizing triazole compounds through reactions involving chloralamides, indicating the value of such chemical frameworks in synthesizing heterocyclic compounds, which could parallel the synthetic versatility of this compound in medicinal chemistry or material science (Guirado et al., 2016).
Environmental and Biological Applications
- The study on degradation products of Benzophenone-3 in chlorinated seawater swimming pools highlights the environmental impact of organic compounds in water treatment processes, suggesting a potential research avenue for this compound in understanding its degradation, reactivity, and environmental fate (Manasfi et al., 2015).
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-18-7-6-16(21)10-17(18)23-20(25)19(24)22-11-13-2-4-14(5-3-13)15-8-9-27-12-15/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDKUGLBXGAWTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)



![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2356619.png)
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)

![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)


![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)